N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a benzotriazinyl group
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C20H20N4O4/c1-28-15-10-8-14(9-11-15)18(25)13-21-19(26)7-4-12-24-20(27)16-5-2-3-6-17(16)22-23-24/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,21,26) |
InChI Key |
YJQHLNORSMJTEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a reaction between 4-methoxybenzaldehyde and an appropriate reagent.
Introduction of the Oxoethyl Group:
Formation of the Benzotriazinyl Intermediate: The benzotriazinyl group is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl-oxoethyl intermediate with the benzotriazinyl intermediate under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzotriazinyl derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides: These compounds share structural similarities and are also studied for their antimicrobial properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group and is used in the synthesis of dyes and pharmaceuticals.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound characterized by its complex structure, which integrates a benzotriazine core with various functional groups. This article explores the biological activity of this compound, highlighting its potential pharmacological applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 380.4 g/mol |
| Molecular Formula | C20H20N4O4 |
| SMILES | COc1ccc(cc1)C(CNC(CCCN1C(c2ccccc2N=N1)=O)=O)=O |
| LogP | 1.5859 |
| Polar Surface Area | 86.173 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound may exhibit favorable interactions with biological targets due to its moderate lipophilicity and multiple hydrogen bond donors and acceptors.
Anticancer Potential
Recent studies indicate that benzotriazine derivatives, including this compound, exhibit significant anticancer activities. For instance, compounds in this class have demonstrated the ability to inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells .
A molecular docking study revealed promising binding affinities of this compound towards specific receptors involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Benzotriazine derivatives have also been reported to possess antimicrobial properties. The structural features of this compound may contribute to its ability to inhibit microbial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by studies showing that benzotriazine derivatives can modulate inflammatory pathways. For example, certain derivatives have been shown to inhibit NF-kB activation in macrophages, which is crucial for the inflammatory response . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
In a study focusing on the synthesis of new benzotriazine derivatives, researchers synthesized a series of compounds and assessed their biological activity against HepG2 cells. The results indicated that modifications to the benzotriazine core significantly enhanced anticancer activity. Notably, compounds with methoxy substitutions showed increased potency compared to their unsubstituted counterparts .
Case Study 2: Antimicrobial Efficacy
A separate investigation evaluated the antimicrobial properties of various benzotriazine derivatives against E. coli and Staphylococcus aureus. The study found that certain modifications in the side chains led to improved inhibitory effects against these pathogens. The presence of methoxy groups was particularly noted for enhancing antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
